7-Azabicyclo[4.1.0]hept-3-ene
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Overview
Description
7-Azabicyclo[410]hept-3-ene is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.1.0]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of an amino group with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Iodobenzene diacetate (PIDA) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can yield pyran-fused aziridines .
Scientific Research Applications
7-Azabicyclo[4.1.0]hept-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Methyl 7-Azabicyclo[4.1.0]hept-3-ene-7-carboxylate: A derivative with a carboxylate group.
Methyl 2-Methyl-7-Azabicyclo[4.1.0]hept-3-ene-7-carboxylate: Another derivative with a methyl group.
Uniqueness: this compound is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N |
---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H9N/c1-2-4-6-5(3-1)7-6/h1-2,5-7H,3-4H2 |
InChI Key |
CLXBSKWHNHENQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1N2 |
Origin of Product |
United States |
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